1-(3-Fluorobenzyl)-1,8-diazaspiro[4.5]decan-2-one
Description
1-(3-Fluorobenzyl)-1,8-diazaspiro[4.5]decan-2-one is a spiro bicyclic diamine derivative characterized by a diazaspiro[4.5]decane core with a 3-fluorobenzyl substituent at position 1. This compound belongs to a class of structurally diverse spirocyclic molecules known for their conformational rigidity, which enhances binding specificity and metabolic stability compared to non-spiro analogs . The 3-fluorobenzyl group likely influences electronic and steric properties, affecting interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-1,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c16-13-3-1-2-12(10-13)11-18-14(19)4-5-15(18)6-8-17-9-7-15/h1-3,10,17H,4-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTOBDLLXZQLEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)N(C1=O)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorobenzyl)-1,8-diazaspiro[4.5]decan-2-one can be achieved through several synthetic routes. One common method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process . The reaction conditions typically include the use of a copper catalyst, a suitable solvent, and controlled temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorobenzyl)-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(3-Fluorobenzyl)-1,8-diazaspiro[4.5]decan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds.
Industry: Utilized in the development of new materials and pharmaceuticals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzyl)-1,8-diazaspiro[4.5]decan-2-one involves the inhibition of receptor-interacting protein kinase 1 (RIPK1). RIPK1 is a key component in the necroptosis signaling pathway, which is involved in inflammatory responses and cell death. By inhibiting RIPK1, the compound can block the activation of the necroptosis pathway, thereby reducing inflammation and cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Substituent Effects on Activity: The 3-fluorobenzyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to phenyl or cyclopropylmethyl analogs . LH1753’s cystinyl substitution enables dual binding to cystine crystals, reducing renal stone formation by 80% in murine models, whereas non-spiro analogs (e.g., LH708) showed lower efficacy .
Stability and Solubility :
- Spirocyclic cores (e.g., diazaspiro[4.5]decane) confer superior stability over linear diamines due to restricted conformational flexibility .
- 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one exhibits solubility in polar solvents (e.g., DMSO), facilitating in vitro assays, while benzyl-substituted analogs may require formulation optimization .
Pharmacokinetics :
- LH1753 demonstrated oral bioavailability (>60% in mice) and a half-life of 4.2 hours, attributed to the spiro core’s resistance to cytochrome P450-mediated metabolism .
- Trifluoromethyl-substituted derivatives (e.g., 8-[{1-(3,5-bis(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one) showed enhanced plasma stability and brain penetration in pharmacokinetic studies .
Therapeutic Applications: 8-Phenyl-1,7-diazaspiro[4.5]decan-2-one derivatives act as ALK/EGFR kinase inhibitors, with IC₅₀ values <10 nM in NSCLC cell lines, outperforming non-spiro counterparts .
Biological Activity
1-(3-Fluorobenzyl)-1,8-diazaspiro[4.5]decan-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
This compound belongs to the class of spiro compounds characterized by a unique structure where two rings are connected through a single atom. Its IUPAC name is 1-[(3-fluorophenyl)methyl]-1,8-diazaspiro[4.5]decan-2-one, and it has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉FN₂O |
| Molecular Weight | 265.33 g/mol |
| CAS Number | [Not specified] |
The primary mechanism of action for this compound is the inhibition of receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is crucial in the necroptosis signaling pathway, which is involved in cell death and inflammation. By inhibiting RIPK1, this compound can potentially reduce inflammation and cell death associated with various diseases.
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related imidazolidinone derivatives have shown their ability to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and activation of stress-activated protein kinases (e.g., JNK pathways) .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 9r | HCT116 | 10 | Induces ROS production leading to apoptosis |
| Compound 9r | SW620 | 15 | Activates JNK pathway |
Inflammatory Diseases
The inhibition of RIPK1 by the compound suggests potential therapeutic applications in treating inflammatory diseases. By blocking necroptosis, it may help mitigate conditions characterized by excessive inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of spiro compounds similar to this compound:
- A study indicated that compounds targeting RIPK1 could reduce necroptosis and inflammation in preclinical models .
- Another investigation highlighted the anticancer effects of spiro compounds in various human cancer cell lines, demonstrating their ability to inhibit cell proliferation and induce apoptosis through ROS-mediated pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
